4-(morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide
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Overview
Description
4-(morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.
Introduction of the phenyl group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Attachment of the morpholinosulfonyl group: This step involves the reaction of morpholine with a sulfonyl chloride to form the morpholinosulfonyl group.
Formation of the benzamide moiety: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-(morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide moiety.
Reduction: Reduced derivatives of the pyrazole ring.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
4-(morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Research: It is used in studies to understand its interaction with biological targets and pathways.
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-(4-Phenyl-1H-pyrazol-1-yl)piperidine: Similar structure but with a piperidine ring instead of a morpholinosulfonyl group.
1,4-Di(1H-pyrazol-4-yl)benzene: Contains two pyrazole rings attached to a benzene ring.
4-(1H-pyrazol-4-yl)pyridine: Features a pyrazole ring attached to a pyridine ring.
Uniqueness
4-(morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c27-22(23-10-11-25-17-20(16-24-25)18-4-2-1-3-5-18)19-6-8-21(9-7-19)31(28,29)26-12-14-30-15-13-26/h1-9,16-17H,10-15H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAVKHFFUSYHLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=C(C=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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